molecular formula C21H20N4O3 B4911139 [4-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone

[4-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone

Cat. No.: B4911139
M. Wt: 376.4 g/mol
InChI Key: GXKCPILAXBQYBH-UHFFFAOYSA-N
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Description

[4-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a piperazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone typically involves multiple steps, starting with the construction of the benzofuran and pyrazole rings. One common method involves the use of microwave-assisted synthesis to obtain benzofuran derivatives . The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the coupling of the benzofuran and pyrazole rings with piperazine and furan-2-ylmethanone under specific reaction conditions, such as the use of anhydrous solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

[4-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, [4-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anticancer, and anti-inflammatory properties .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for drug development due to its ability to interact with specific biological targets .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various functionalized derivatives .

Mechanism of Action

The mechanism of action of [4-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets involved are still under investigation, but studies suggest that it may influence neurotransmitter release and signal transduction pathways .

Properties

IUPAC Name

[4-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c26-21(18-6-3-11-27-18)25-9-7-24(8-10-25)14-16-13-22-23-20(16)19-12-15-4-1-2-5-17(15)28-19/h1-6,11-13H,7-10,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKCPILAXBQYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(NN=C2)C3=CC4=CC=CC=C4O3)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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